molecular formula C14H21N3O2 B1294079 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886363-80-0

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294079
CAS No.: 886363-80-0
M. Wt: 263.34 g/mol
InChI Key: ZULASIGKOAEFKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through various methods, including the condensation of o-phenylenediamine with a suitable carbonyl compound.

    Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction. The nitration of the benzodiazepine core is carried out using nitric acid, followed by reduction with a reducing agent such as tin(II) chloride.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) protecting group.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The Boc-protected amino group and diazepine ring undergo selective oxidation under controlled conditions:

  • Primary Oxidation Pathways :
    • Nitrogen Oxidation : The amino group can be oxidized to nitro or hydroxylamine derivatives using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media .
    • Ring Oxidation : The diazepine ring may undergo epoxidation or hydroxylation at the C=C bond (if present) using m-chloroperbenzoic acid (mCPBA) .
Reagent Conditions Product Yield
KMnO₄ (acidic)Room temperature, 12 hrsNitro derivativeModerate
H₂O₂ (acidic)60°C, 6 hrsHydroxylamine intermediateLow
mCPBADichloromethane, 0°C, 2 hrsEpoxidized diazepineHigh

Mechanistic Insight: Oxidation at the amino group proceeds via radical intermediates, while ring oxidation follows electrophilic addition .

Reduction Reactions

The compound’s diazepine core and Boc group are susceptible to reductive modifications:

  • Catalytic Hydrogenation :
    • The diazepine ring can be saturated using H₂ and palladium catalysts (Pd/C), converting it to a tetrahydro derivative .
  • Boc Deprotection :
    • Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine .
Reagent Conditions Product Yield
H₂, Pd/C (10%)Ethanol, 50 psi, 24 hrsTetrahydro derivative85–90%
TFA/DCM (1:1)Room temperature, 4 hrsFree amine (8-amino derivative)>95%

Theoretical Basis: DFT studies suggest that the Boc group stabilizes the diazepine ring during hydrogenation by reducing torsional strain .

Substitution Reactions

The primary amino group participates in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .
  • Acylation : Acetyl chloride or anhydrides yield acylated products under mild base conditions .
Reagent Conditions Product Yield
CH₃I, NaHDMF, 0°C → RT, 6 hrsN-Methyl derivative70–75%
Ac₂O, Et₃NCH₂Cl₂, 0°C, 2 hrsN-Acetyl derivative80–85%

Regioselectivity: Alkylation preferentially occurs at the less sterically hindered amino group due to Boc protection .

Cycloaddition and Ring Expansion

The diazepine ring participates in [4+3]-cycloadditions with electrophilic partners:

  • With α,β-unsaturated carbonyls : Forms fused tricyclic structures under Rh catalysis .
Reagent Conditions Product Yield
Rh(cod)₂OTf, ligandToluene, 80°C, 24 hrsFused tricyclic benzodiazepine60–65%

Mechanism: The reaction proceeds via vinyl group migration and subsequent ring closure .

Comparative Reactivity with Analogues

The Boc group strongly influences reactivity compared to unprotected derivatives:

Feature 8-Amino-4-Boc Derivative Unprotected 8-Amino Derivative
Oxidation Stability HighLow
Substitution Rate ModerateHigh
Solubility Low (nonpolar solvents)High (polar solvents)

Key Insight: The Boc group retards oxidation but enhances solubility in organic phases .

Theoretical and Computational Insights

  • Conformational Analysis : DFT calculations reveal that the Boc group stabilizes the diazepine ring’s M-conformer by 4.3 kcal/mol, reducing ring inversion barriers .
  • Reactivity Prediction : HOMO-LUMO gaps indicate preferential electrophilic attack at C-8 and C-9 positions .

Scientific Research Applications

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anxiolytic and anticonvulsant activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific structural features, such as the presence of the Boc protecting group and the amino group. These features contribute to its distinct chemical reactivity and potential pharmacological properties.

Biological Activity

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS No. 886363-80-0) is a synthetic compound belonging to the benzodiazepine family. It is characterized by its unique structural features and has been the subject of research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H21N3O2
  • Molecular Weight : 263.34 g/mol
  • IUPAC Name : tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It binds to the benzodiazepine site on GABA receptors, enhancing GABA's inhibitory effects. This mechanism is crucial for its potential anxiolytic and anticonvulsant properties .

Anxiolytic and Anticonvulsant Effects

Research has indicated that compounds within the benzodiazepine class exhibit significant anxiolytic (anti-anxiety) and anticonvulsant activities. Structure-activity relationship (SAR) studies have shown that modifications to the benzodiazepine core can enhance these effects while minimizing side effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnxiolyticReduction in anxiety levels in animal models
AnticonvulsantDecreased seizure frequency in preclinical studies
NeuroprotectivePotential protective effects against neurotoxicity

Case Studies

  • Study on Anxiolytic Properties :
    • A study evaluated the anxiolytic effects of various benzodiazepine derivatives, including this compound. The compound demonstrated a significant reduction in anxiety-like behavior in rodent models compared to controls .
  • Anticonvulsant Activity :
    • In a controlled experiment assessing anticonvulsant properties using the maximal electroshock seizure model in mice, this compound exhibited notable efficacy in reducing seizure duration and frequency .
  • Neuroprotective Effects :
    • Preliminary findings suggest that this compound may provide neuroprotection against excitotoxicity induced by glutamate in neuronal cell cultures. This effect is hypothesized to be mediated through its action on GABA receptors .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?

The synthesis involves multi-step reactions, often starting with functionalization of the benzodiazepine core. A common approach includes:

  • Acylation : Reacting a benzodiazepine precursor (e.g., ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate) with chloroacetyl chloride under basic conditions to introduce the Boc (tert-butoxycarbonyl) group .
  • Cyclization : Treating intermediates (e.g., ethyl 1-[(chloroacetyl)amino]-8-substituted naphthofuran carboxylate) with methanolic ammonia to form the 1,4-diazepine ring. Reaction conditions (e.g., temperature, ammonia concentration) significantly influence yield .

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy : Key signals include a singlet at δ 3.9 ppm (CH₂ protons) and broad NH peaks at δ 8.9–9.4 ppm. Aromatic protons appear as multiplets between δ 7.0–9.5 ppm .
  • HPLC Analysis : Used for purity assessment, with C18 columns and UV detection at 254 nm. Impurity thresholds should not exceed 0.5% for individual impurities and 2.0% total .

Q. What are the common chemical reactions involving this compound?

The Boc-protected amine and diazepine ring enable:

  • Deprotection : Acidic removal of the Boc group (e.g., HCl/dioxane) to expose the primary amine for further functionalization.
  • Substitution : Halogen atoms on the benzodiazepine core can undergo nucleophilic substitution with amines or thiols .
  • Reduction : Catalytic hydrogenation to saturate the diazepine ring, altering conformational flexibility .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving overlapping aromatic or NH peaks.
  • Comparative Analysis : Cross-reference with published spectra of structurally similar diazepines (e.g., δ 3.9 ppm CH₂ singlet in tetrahydro-diazepinediones) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing isomers or degradation products.

Q. What strategies improve regioselectivity in substitution reactions?

  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) on the benzodiazepine core direct nucleophilic attack to meta/para positions.
  • Protecting Groups : Use Boc or Fmoc to block reactive amines, ensuring substitutions occur at desired sites .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophiles in SNAr reactions .

Q. How are impurities profiled and quantified in this compound?

  • HPLC Method : Utilize a gradient elution (e.g., 0.1% TFA in water/acetonitrile) with a C18 column. Monitor relative retention times (RRT) for known impurities (e.g., de-Boc byproducts at RRT 0.5–1.8) .
  • LC-MS/MS : Identifies low-abundance impurities (e.g., oxidation products) by matching fragmentation patterns to synthetic standards .

Q. What experimental parameters optimize cyclization yields during synthesis?

  • Ammonia Concentration : Higher NH₃ levels (≥2 M in methanol) promote ring closure but may increase side reactions.
  • Temperature Control : Maintain 40–50°C to balance reaction rate and byproduct formation .
  • Catalysis : Trace amounts of DMAP (4-dimethylaminopyridine) accelerate cyclization via intermediate stabilization .

Q. How can this compound serve as an intermediate in designing bioactive analogs?

  • Receptor Binding Studies : The diazepine scaffold mimics natural ligands for GABAₐ or serotonin receptors. Modify the Boc group or aromatic substituents to enhance binding affinity .
  • Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at position 7 to improve metabolic stability .

Q. Methodological Considerations

Q. How to address low yields in multi-step syntheses?

  • Intermediate Purification : Use flash chromatography after each step to remove side products.
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion .

Q. What computational tools aid in analog design?

  • Molecular Docking : Software like AutoDock predicts interactions with target receptors (e.g., benzodiazepine-binding sites in GABAₐ).
  • DFT Calculations : Assess electronic effects of substituents on reactivity and stability .

Properties

IUPAC Name

tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULASIGKOAEFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649607
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-80-0
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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